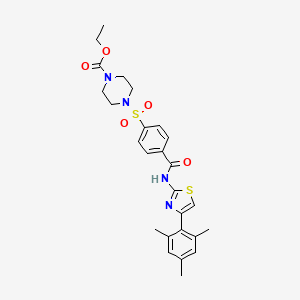![molecular formula C23H23FN2O6S B2384412 N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451500-12-2](/img/structure/B2384412.png)
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxyphenyl, fluoro, and methoxyphenylmethylsulfamoyl groups, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
Target of Action
The primary target of this compound is the serotonin 5-HT2A receptor . These receptors are a class of G-protein coupled receptors and are abundantly present in various regions of the brain, including the cerebral cortex, basal forebrain, hippocampus, and amygdala . They play a crucial role in the regulation and modulation of various physiological and neurological processes, including sleep, affective behavior, and pain .
Mode of Action
The compound acts as a potent agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the 5-HT2A receptors, mimicking the action of serotonin, and triggers a response that leads to various physiological and psychological effects .
Biochemical Pathways
Upon binding to the 5-HT2A receptors, the compound initiates a series of biochemical reactions that lead to the activation of various downstream signaling pathways . The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine plays an important role .
Pharmacokinetics
A study identified 15 metabolites in urine samples from humans and in fresh liver microsomes from mice . The 2′ and 5′-desmethyl metabolites were proposed as potential biomarkers of usage .
Result of Action
The compound’s action on the 5-HT2A receptors leads to a range of effects. These include hallucinogenic effects, which are primarily associated with the compound’s agonistic action on the receptors . Other reported effects include tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and in severe cases, death .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound is often sold via the internet as a ‘legal’ alternative to other hallucinogenic drugs , which can lead to uncontrolled usage and potentially harmful effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, sulfonyl chlorides, and methoxybenzyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfides or thiols. These products can be further utilized in various chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-(2,5-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine .
Uniqueness
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is unique due to its combination of dimethoxyphenyl, fluoro, and methoxyphenylmethylsulfamoyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability, specific binding affinity, and potential therapeutic effects, making it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKATRSMKGAFBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)



![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)

